molecular formula C16H13FO2 B2938898 (E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1449476-29-2

(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2938898
CAS RN: 1449476-29-2
M. Wt: 256.276
InChI Key: QLGKAFGARVTNOQ-BJMVGYQFSA-N
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Description

“(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one” is a chalcone derivative. Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as anticancer, anti-inflammatory, and antimicrobial activities .


Molecular Structure Analysis

The molecular formula of this compound is C16H13FO2, indicating it contains 16 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 2 oxygen atoms . The exact molecular structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Organic Solar Cell Material

A study introduces two organometallic compounds, including a derivative similar to (E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, designed for dye-sensitized solar cell (DSSC) applications. By introducing a methoxy group into the acceptor side, the modified compound shows enhanced intramolecular charge transfer (ICT), leading to improved conversion efficiency in DSSCs compared to its counterpart without the methoxy group. This finding highlights the potential of such compounds in solar energy conversion technologies (Ainizatul Husna Anizaim et al., 2020).

Nonlinear Optical (NLO) Properties

Another research effort focused on the molecular structure and FT-IR analysis of a closely related compound, aiming to explore its first order hyperpolarizability and NBO analysis. The study demonstrated that the compound exhibits significant NLO properties, suggesting its utility in photonic and optoelectronic devices. This opens up avenues for using such compounds in developing advanced materials for optical communication technologies (A. Najiya et al., 2014).

Fluorescence Properties

The photophysical properties of chalcone derivatives have been studied, revealing that modifications in the molecular structure, such as the addition of fluorophenyl and methoxyphenyl groups, can significantly affect their absorption and fluorescence characteristics. This study suggests the potential of such compounds in the development of fluorescent materials and sensors, which can be tailored for specific applications based on their solvent-dependent behavior (Rekha Kumari et al., 2017).

Photopolymerization Initiators

Research into the synthesis and structural analysis of compounds bearing the fluoro and methoxy groups indicates their potential as initiators in photopolymerization processes. Such compounds can play a crucial role in creating polymeric materials with desirable properties for coatings, adhesives, and 3D printing technologies (K. Pomeisl et al., 2007).

Antioxidant Activity

A study on methoxy- and hydroxyl-substituted chalcones, including derivatives of the compound of interest, assessed their antioxidant activity. These findings highlight the potential of such compounds in the development of new antioxidants, which could be utilized in food preservation, cosmetics, and pharmaceuticals to protect against oxidative damage (Chiara Sulpizio et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Specific safety and hazard information for this compound is not available in the sources I can access .

Future Directions

Chalcones, including “(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one”, may be studied in the future for their potential biological activities. Their structural diversity and biological activities make them interesting targets for drug discovery and development .

properties

IUPAC Name

(E)-3-(3-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-11H,1H3/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLGKAFGARVTNOQ-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one

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